Epicoccamide

Description

Significance of Fungal Metabolites in Biomedical Discovery

Fungi represent a vast and historically significant source of therapeutically relevant compounds, playing a pivotal role in the discovery of new drugs. nih.govfrontiersin.org For decades, natural products derived from fungi have been a cornerstone of pharmacology, yielding some of the most important medicines for treating chronic and infectious diseases. frontiersin.orgnih.gov The discovery of penicillin by Alexander Fleming in 1928 is a landmark event that launched the antibiotic era, showcasing the immense potential of fungi as a source of life-saving medicines. mdpi.comtechnologynetworks.com

Fungal metabolites are incredibly diverse in their chemical structures and biological activities. biomedres.usptfarm.pl This chemical diversity, which includes alkaloids, polyketides, terpenoids, and peptides, provides a rich resource for identifying novel chemical scaffolds with potential for drug development. biomedres.usnih.gov These compounds have been developed into a wide range of pharmaceuticals, including:

Antibiotics: Penicillins and cephalosporins, which have been mainstays in treating bacterial infections for over 70 years. mdpi.com

Immunosuppressants: Cyclosporine A, isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation by preventing rejection. mdpi.com

Cholesterol-lowering agents: Statins, such as lovastatin, are fungal metabolites that have had a major impact on cardiovascular medicine. frontiersin.org

Anticancer agents: Though many anticancer drugs come from plants and bacteria, fungi are an increasingly important source for novel oncology treatments. nih.govmdpi.com

The exploration of fungi from unique and diverse environments, including endophytic fungi that live within plants or marine organisms, continues to yield novel bioactive compounds. frontiersin.orgptfarm.pl As researchers seek to overcome challenges like antimicrobial resistance and discover treatments for emerging diseases, the fungal kingdom remains a promising and "under-explored resource" for biomedical discovery. nih.govtechnologynetworks.com Modern techniques in genomics and metabolomics are further accelerating the process of mining fungal genomes to uncover silent biosynthetic gene clusters and identify new, potentially therapeutic molecules. nih.govmdpi.com

Historical Context of Epicoccamide's Discovery and Initial Characterization

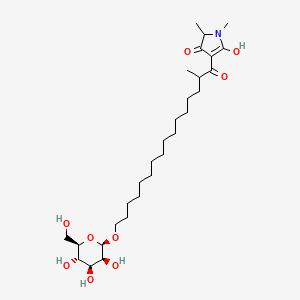

The first member of this compound family, named this compound, was discovered as a novel secondary metabolite from a marine-derived strain of the fungus Epicoccum purpurascens. rsc.orgresearchgate.net This particular fungal strain was isolated from the inner tissue of a jellyfish, Aurelia aurita, highlighting the unique ecological niches that can be sources of novel chemistry. rsc.orgmdpi.com The initial investigation revealed this compound to be a highly unusual molecule, composed of three distinct biosynthetic subunits: a glycosidic unit, a fatty acid chain, and a tetramic acid core. rsc.orgresearchgate.net Its structure was elucidated through a combination of spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and chemical degradation studies. rsc.org

Following this initial discovery, further research on a different fungal strain, an Epicoccum sp. associated with the tree fungus Pholiota squarrosa, led to the isolation of three new derivatives: this compound B, this compound C, and this compound D, alongside the originally identified compound. nih.govacs.orgacs.org These subsequent discoveries demonstrated that the epicoccamides represent a family of related natural products. The structures of these new analogues were also determined through physical data and chemical degradation, revealing variations in the substitution pattern and the length of the central carbon chain. nih.govacs.org

The discovery of the same class of metabolites from Epicoccum isolates found in completely different ecological settings—a marine jellyfish and a terrestrial fungus—is an intriguing aspect of their natural history. acs.org Research has also focused on the biological production of these compounds. For instance, studies on Epicoccum nigrum have explored how extractive culture techniques can lead to the production of the this compound-aglycone, the core structure without the sugar moiety. nih.gov

Classification of Epicoccamides as Tetramic Acid Derivatives

Epicoccamides are classified as derivatives of tetramic acid. rsc.orgnih.gov The core chemical scaffold of these compounds is a pyrrolidine-2,4-dione (B1332186) ring, which defines them as members of the tetramic acid family. researchgate.netresearchgate.net This structural motif is found in a wide variety of natural products isolated from bacteria, fungi, and sponges, which often exhibit potent and diverse biological activities. researchgate.netmdpi.com

What makes epicoccamides particularly unusual within this class is that they are O-glycosylated tetramic acids. mdpi.com They feature a β-D-mannose moiety attached to the core structure, which is a distinctive feature. mdpi.com The full structure is a hybrid, biosynthetically assembled from an amino acid (forming the tetramic acid ring), a polyketide-derived fatty acid chain, and the glycosidic unit. rsc.orgresearchgate.net

The family of epicoccamides isolated to date (A, B, C, and D) all share this fundamental mannosylated tetramic acid core but differ in their specific chemical structures, such as the length of the alkyl chain or other substitutions. researchgate.netnih.gov

Research Findings on this compound Derivatives

Detailed analysis of the this compound family has revealed distinct characteristics and biological activities among the derivatives. This compound D, in particular, has shown the most significant bioactivity in laboratory assays.

| Compound | Source Organism | Key Structural Features | Reported Biological Activity | Citation |

| This compound (A) | Epicoccum purpurascens (from jellyfish Aurelia aurita) | The first discovered member of the class. | Initially reported with no detectable antimicrobial or cytotoxic activity in various assays. | rsc.orgmdpi.comacs.org |

| This compound B | Epicoccum sp. (from tree fungus Pholiota squarrosa) | An O-acetyl derivative of this compound A. | Not specified in detail, part of a group of isolated derivatives. | nih.govacs.org |

| This compound C | Epicoccum sp. (from tree fungus Pholiota squarrosa) | Differs in substitution pattern and central carbon chain size from other derivatives. | Not specified in detail, part of a group of isolated derivatives. | nih.govacs.org |

| This compound D | Epicoccum sp. (from tree fungus Pholiota squarrosa) | Possesses the longest central carbon chain among the initially isolated derivatives. | Exhibits weak to moderate cytotoxicity against HeLa cell lines (CC50 17.0 µM). Shows antiproliferative effects on mouse fibroblast (L-929) and human leukemia (K-562) cell lines. Induces morphogenesis and pigment formation in the fungus Phoma destructiva. | ptfarm.plnih.govacs.org |

| This compound-aglycone | Epicoccum nigrum (produced via extractive culture) | The core this compound structure without the d-mannose (B1359870) sugar. | Displays stronger antibacterial activity against Staphylococcus aureus (MIC of 1 μg/mL) and higher growth inhibition against HeLa cells compared to the glycosylated form. | nih.gov |

Properties

IUPAC Name |

(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMMQSHEMIVRFP-CHSDNGCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Cultivation, and Production of Epicoccamides

Fungal Source Organisms and Ecological Niches

The known producers of epicoccamides are fungi belonging to the genus Epicoccum, which are known to be ubiquitous, colonizing a wide range of substrates and environments, from soil and decaying plant matter to living as endophytes within other organisms. ptfarm.plbiomedres.usresearchgate.netnih.govapsnet.org

The first member of this compound class, this compound A, was discovered from a marine-derived strain of Epicoccum purpurascens. ptfarm.plnih.govrsc.org This fungus was isolated from the inner tissue of a jellyfish, Aurelia aurita (the moon jellyfish), collected from the North Sea. nih.govresearchgate.netnih.gov This discovery highlighted marine organisms and their associated microbiota as a promising source of novel secondary metabolites. ptfarm.pl The fungus is considered an endophyte, living in a symbiotic relationship with the jellyfish. ptfarm.pl E. purpurascens, also known as Epicoccum nigrum, is a well-documented anamorphic Ascomycete with a global distribution. ptfarm.plnih.govnih.gov

Following the initial discovery, additional analogues, epicoccamides B, C, and D, were isolated. ptfarm.plcaymanchem.com The source of these compounds was an endophytic Epicoccum species found associated with the tree fungus Pholiota squarrosa. ptfarm.plcaymanchem.comresearchgate.net Endophytes are fungi that live within plant tissues, often without causing any apparent disease, and are recognized as prolific producers of biologically active natural products. ptfarm.plbiomedres.us The isolation of different this compound analogues from an Epicoccum strain in a distinct ecological niche underscores the diversity of secondary metabolites within this fungal genus. biomedres.us

Optimization of Fungal Cultivation for Enhanced Metabolite Production

Maximizing the yield of epicoccamides requires optimizing the fungal cultivation conditions. This is a critical step in ensuring a sufficient supply of the crude metabolite mixture for subsequent extraction and purification. While specific optimization data for this compound production is not extensively detailed in the public domain, general principles of fungal fermentation for secondary metabolite production are applicable.

For large-scale production, solid-state fermentation (SSF) is a common and effective method. sci-hub.stmdpi.com For instance, the Epicoccum sp. strain CAFTBO was cultured on a solid rice medium for six weeks to generate a substantial amount of biomass for extraction. sci-hub.st The choice of substrate is crucial; mixtures of grains like wheat bran and rice are often used for fungal growth and sporulation due to their rich nutrient content, including soluble carbohydrates and nitrogen sources. mdpi.comresearchgate.net

Key parameters that are typically optimized through systematic experimentation, such as one-factor-at-a-time or response surface methodology, include: nih.govresearchgate.netmdpi.com

Nutrient Source: Identifying the optimal carbon (e.g., glucose, millet) and nitrogen sources (e.g., yeast extract, meat extract). nih.govresearchgate.net

Temperature: Maintaining an ideal temperature for fungal growth and metabolite synthesis (e.g., 25-30 °C). nih.govmdpi.com

pH: Adjusting the initial pH of the culture medium to a level that favors production (e.g., pH 5.0-8.0). nih.govmdpi.com

Moisture Content: In solid-state fermentation, the initial moisture level is a critical factor influencing growth. mdpi.commdpi.com

Incubation Time: Determining the optimal duration of fermentation to capture the peak of secondary metabolite production. nih.govresearchgate.net

Inoculum Concentration: The amount of fungal culture used to start the fermentation can impact the final yield. mdpi.comnih.gov

Table 1: General Parameters for Fungal Fermentation Optimization This table presents a generalized summary of factors optimized for secondary metabolite production in fungi, which are applicable to *Epicoccum species.*

| Parameter | Description | Typical Range | Reference |

|---|---|---|---|

| Culture Medium | The substrate providing nutrients for fungal growth. | Rice, Corn Meal, Wheat Bran | sci-hub.stresearchgate.netmdpi.com |

| Temperature | The ambient temperature during incubation. | 25 - 32 °C | nih.govmdpi.com |

| pH | The initial acidity or alkalinity of the medium. | 5.0 - 8.0 | nih.govmdpi.com |

| Moisture Content | The percentage of water in the solid substrate. | 50% - 150% (w/v) | mdpi.commdpi.com |

| Incubation Period | The total time allowed for fermentation. | 9 - 42 days | sci-hub.stnih.gov |

Extraction and Initial Fractionation Methodologies for Crude Metabolite Mixtures

After the fermentation period, the fungal biomass and culture medium are harvested to extract the produced metabolites. The first step involves a solvent-based extraction to create a crude extract containing a mixture of compounds.

A common method involves extracting the entire culture with a moderately polar organic solvent like ethyl acetate. sci-hub.st The solvent is then removed under reduced pressure using a rotary evaporator, yielding a crude, often oily or solid, extract. sci-hub.stresearchgate.net

This crude extract is a complex mixture and requires initial fractionation to separate compounds based on their general chemical properties, such as polarity. nih.gov A widely used technique is column chromatography using silica (B1680970) gel. sci-hub.st The extract is loaded onto the column, and a gradient of solvents with increasing polarity (e.g., starting with dichloromethane (B109758) and gradually adding methanol) is passed through the column. sci-hub.st Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to pool those with similar chemical profiles. sci-hub.stnih.gov This process reduces the complexity of the mixture, paving the way for more refined purification steps. nih.gov Another approach is vacuum liquid chromatography (VLC), which can be a rapid method for initial pre-purification. nih.gov

Advanced Chromatographic Purification Techniques for this compound and its Analogues

To isolate this compound and its analogues to a high degree of purity, advanced chromatographic techniques are employed on the pre-purified fractions. nih.gov High-Performance Liquid Chromatography (HPLC) is the method of choice for this final purification stage. sci-hub.st

Specifically, Reverse-Phase HPLC (RP-HPLC) is highly effective. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used, and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is employed. mdpi.commdpi.com By running a solvent gradient—gradually increasing the concentration of the organic solvent—compounds are eluted based on their hydrophobicity. mdpi.com This method allows for the fine separation of structurally similar analogues, such as the different epicoccamides. researchgate.net The use of preparative HPLC columns allows for the processing of larger quantities of the fractions to yield pure compounds in milligram amounts. sci-hub.stmdpi.com

Other advanced chromatographic methods that can be applied in natural product purification include affinity chromatography, which separates molecules based on specific binding interactions, and ion-exchange chromatography, which separates compounds based on charge. nih.govnih.gov The selection of the final purification strategy depends on the specific chemical properties of the target molecules.

Elucidation of Epicoccamide S Chemical Structure Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods were fundamental to piecing together the molecular puzzle of epicoccamide. These non-destructive techniques provided detailed information about the carbon skeleton, the types of atoms present, and how they are connected.

NMR spectroscopy served as a cornerstone for determining the structure of this compound. jchps.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR experiments, provided the initial overview of the molecule's components. emerypharma.com The ¹H NMR spectrum revealed the number and types of protons, while the ¹³C NMR spectrum indicated the number and types of carbon atoms, such as methyl, methylene, methine, and quaternary carbons. researchgate.net

Two-dimensional (2D) NMR experiments were crucial for establishing the connectivity between atoms. emerypharma.com Techniques such as Correlation Spectroscopy (COSY) were used to identify protons that are coupled to each other, typically on adjacent carbons. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to link protons to their directly attached carbons and to trace connections over two to three bonds, respectively. This allowed for the assembly of the individual spin systems into the larger structural fragments of the molecule. The analysis of these spectra was instrumental in identifying the distinct subunits of this compound: a glycosidic unit, a fatty acid chain, and a tetramic acid core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Structural Moieties

| Position/Fragment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Tetramic Acid Core | ||

| N-CH₃ | ~3.1 | ~28-30 |

| C5-H | ~3.8 | ~55-58 |

| C5-CH₃ | ~1.4 | ~18-20 |

| C2 (C=O) | - | ~195-200 |

| C4 (C=O) | - | ~170-175 |

| Fatty Acid Chain | ||

| H-2' (methine) | ~3.5 | ~45-48 |

| C-2' CH₃ | ~1.1 | ~15-17 |

| -(CH₂)n- | ~1.2-1.6 | ~25-35 |

| Glycosidic Subunit | ||

| Anomeric H-1'' | ~4.3 | ~100-104 |

| Sugar Ring Protons | ~3.2-4.0 | ~60-80 |

Note: This table presents typical chemical shift ranges for the core fragments of this compound derivatives. Exact values can vary based on the specific derivative and solvent used.

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules, providing a clear molecular ion peak. researchgate.net High-Resolution ESI-MS (HRESIMS) offers highly accurate mass measurements, which enables the determination of the precise molecular formula of the compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) experiments were also performed. In these experiments, the molecular ion is selected and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable structural information, helping to confirm the sequence and connectivity of the subunits that were proposed based on NMR data.

Chemical Degradation Studies for Subunit Analysis

To confirm the identity of the constituent subunits suggested by spectroscopic analysis, chemical degradation studies were undertaken. researchgate.net This process involves breaking the molecule down into its smaller, more easily identifiable components through controlled chemical reactions, such as hydrolysis. researchgate.net By cleaving the ester and glycosidic linkages within this compound, researchers could isolate the individual fatty acid, the sugar, and the tetramic acid moieties. These isolated subunits were then identified by comparing their properties, often through further spectroscopic or chromatographic analysis, with those of known standards. This classical chemical approach provided definitive proof of the building blocks that constitute the this compound structure.

Chiroptical Methods for Absolute Configuration Assignment (e.g., CD Spectra)

Determining the absolute configuration, or the precise three-dimensional arrangement of atoms at chiral centers, is a final and critical step in structure elucidation. nih.gov Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are powerful tools for this purpose. mtoz-biolabs.com

Electronic Circular Dichroism (CD) spectroscopy is one such technique. nih.gov A CD spectrum provides information about the spatial arrangement of chromophores within a molecule. mtoz-biolabs.com The absolute configuration of a natural product can often be determined by comparing its experimental CD spectrum to the spectra of known compounds or to spectra predicted by quantum-mechanical calculations. nih.govschrodinger.com For this compound derivatives, the assignment of the absolute configuration at the stereogenic centers was achieved by comparing chiroptical data, such as optical rotation, with that of synthetically prepared stereoisomers. This comparative analysis allows for the unambiguous assignment of the R or S configuration at each chiral center. nih.gov

Biosynthetic Pathways of Epicoccamides

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for epicoccamide biosynthesis is encoded within a specific biosynthetic gene cluster (BGC). Using genome mining techniques, researchers have identified and characterized the BGC responsible for producing these compounds in various Epicoccum species. nih.govkoreascience.kr

In a study on Epicoccum sp. CPCC 400996, a BGC designated as epi was identified using AntiSMASH-based genome mining. nih.govnih.govresearchgate.netresearchgate.net This cluster comprises six putative open reading frames, epiA through epiF. nih.govresearchgate.netresearchgate.net Subsequent genetic experiments, particularly the knockout of the central epiA gene, confirmed the direct link between the epi cluster and the biosynthesis of this compound A. nih.govnih.govresearchgate.net The complete abolition of this compound A production in the mutant strain established the cluster's essential role. nih.gov

Similarly, a hypothetical BGC for this compound was localized in the genome of Epicoccum nigrum ICMP 19927, guided by the compound's structure. koreascience.krkstudy.com This cluster was found to contain genes encoding a highly reducing fungal polyketide synthase-nonribosomal peptide synthetase (HR-fPKS-NRPS), a glycosyltransferase (GT), an enoylreductase, a cytochrome P450, and an N-methyltransferase. koreascience.kr

| Gene | Predicted Function |

|---|---|

| epiA | PKS-NRPS hybrid megasynthase for tetramate formation nih.govresearchgate.netresearchgate.net |

| epiB | Glycosyltransferase koreascience.krnih.gov |

| epiC | Enoylreductase koreascience.kr |

| epiD | Cytochrome P450 monooxygenase koreascience.kr |

| epiE | N-methyltransferase koreascience.kr |

| epiF | Putative regulatory protein |

Enzymatic Machinery: Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems

The core of the this compound biosynthetic pathway is a large, multifunctional enzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid. nih.govnih.govrsc.org This megasynthase combines catalytic modules from both PKS and NRPS systems to assemble the molecule's backbone from simple precursors. nih.govbiorxiv.org The PKS modules are responsible for generating a polyketide chain with specific modifications, while the NRPS modules incorporate an amino acid into the structure. nih.gov

The central gene in the cluster, epiA, encodes the PKS-NRPS hybrid enzyme that is directly responsible for forming the characteristic tetramate ring of this compound. nih.govnih.govresearchgate.netresearchgate.net Bioinformatic analysis and genetic evidence have shown that the EpiA enzyme is a megasynthase that specifically recognizes and activates the amino acid L-alanine for incorporation. nih.govresearchgate.netresearchgate.net This is a notable finding, as EpiA was the first fungal PKS-NRPS shown to specifically use L-alanine. nih.gov Gene knockout experiments targeting epiA in Epicoccum sp. resulted in the complete cessation of this compound A production, definitively proving its critical role in the biosynthesis. nih.govresearchgate.netresearchgate.net

The EpiA megasynthase is organized into a series of catalytic domains, each performing a specific chemical reaction. researchgate.netnih.gov The PKS portion contains domains such as ketosynthase (KS), acyltransferase (AT), methyltransferase (MET), dehydratase (DH), ketoreductase (KR), enoyl reductase (ER), and an acyl carrier protein (ACP) domain. researchgate.net The NRPS section includes a condensation (C) domain, an adenylation (A) domain for amino acid activation, and a thiolation (T) or peptidyl carrier protein (PCP) domain. researchgate.net

A key feature of the EpiA enzyme is the terminal reductive (R) domain. nih.govnih.govresearchgate.net This domain is responsible for the final steps of chain release and cyclization. nih.govresearchgate.net It catalyzes a Dieckmann-type cyclization, an intramolecular condensation reaction, to form the pyrrolidine-2,4-dione (B1332186) ring (tetramate core) and release the product from the enzyme. nih.govnih.govresearchgate.netresearchgate.net Phylogenetic analysis shows that the R domain of EpiA clusters with other R domains involved in fungal tetramate biosynthesis, suggesting a conserved and unique mechanism for cyclization and release in this family of compounds. nih.gov

| Domain | Abbreviation | Function |

|---|---|---|

| Ketosynthase | KS | Catalyzes the condensation of acyl chains. researchgate.net |

| Acyltransferase | AT | Selects and loads extender units (e.g., malonyl-CoA). researchgate.net |

| Dehydratase | DH | Removes a water molecule to form a double bond. researchgate.net |

| Ketoreductase | KR | Reduces a keto group to a hydroxyl group. researchgate.net |

| Enoyl Reductase | ER | Reduces a carbon-carbon double bond. researchgate.net |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain. researchgate.net |

| Condensation | C | Forms the peptide bond. researchgate.net |

| Adenylation | A | Recognizes and activates a specific amino acid (L-alanine). researchgate.net |

| Thiolation | T | Tethers the activated amino acid. researchgate.net |

| Reductive | R | Catalyzes Dieckmann-type cyclization and releases the tetramate product. nih.govresearchgate.net |

Proposed Biosynthetic Cascades for this compound A and Related Derivatives

Based on the identified genes and their predicted functions, a biosynthetic pathway for this compound A has been proposed. nih.govresearchgate.net The process begins on the EpiA enzyme, where the PKS modules assemble a polyketide chain using extender units from malonyl-CoA, with specific reduction and methylation steps. nih.govresearchgate.net The NRPS module then incorporates an L-alanine residue. nih.gov Finally, the terminal R domain catalyzes the Dieckmann cyclization to form the acyltetramic acid core, which is released as the this compound aglycone (the molecule without the sugar). nih.govresearchgate.net

Variations in this pathway, such as differences in the length and substitution pattern of the central polyketide chain, lead to the formation of related derivatives like Epicoccamides B, C, and D, which have also been isolated from Epicoccum species. nih.gov

Glycosylation as a Terminal Biosynthetic Modification

The final step in the biosynthesis of this compound is glycosylation, the enzymatic attachment of a sugar moiety. nih.gov In the case of this compound, this involves the addition of an O-d-mannose group to the acyltetramic acid core. nih.gov This step is catalyzed by a glycosyltransferase (GT) enzyme, encoded by a gene within the BGC, such as epcB. koreascience.krnih.gov

Studies on E. nigrum have shown that the attachment of D-mannose (B1359870) is the terminal step in the pathway. nih.gov Research involving the knockout of the glycosyltransferase gene (epcB) abolished the production of the final this compound compound. nih.gov This modification is crucial, as the resulting aglycone (this compound without the mannose sugar) exhibits significantly different biological activity compared to the glycosylated form. nih.gov

Genetic Engineering Strategies for Biosynthetic Pathway Elucidation and Diversification

Genetic engineering has been a cornerstone for deciphering the this compound biosynthetic pathway. nih.govkoreascience.kr Targeted gene inactivation, or knockout, has been instrumental in confirming the function of key genes. nih.govkoreascience.krnih.gov For instance, the knockout of the PKS-NRPS gene epiA completely halted the production of this compound A, directly linking the gene to the compound's synthesis. nih.govresearchgate.netresearchgate.net Similarly, inactivating the glycosyltransferase gene (epcB) in E. nigrum eliminated this compound production, confirming its role in the final glycosylation step. koreascience.krnih.gov

These findings not only illuminate the natural biosynthetic route but also provide a platform for biosynthetic diversification. nih.govnih.govnih.gov By manipulating the genes within the cluster, it is possible to generate novel derivatives of this compound. nih.govnih.gov For example, altering the domains within the PKS module could lead to variations in the polyketide chain length or modification pattern. Swapping or modifying the glycosyltransferase could allow for the attachment of different sugar molecules. Such engineered biosynthesis strategies open up possibilities for creating new chemical entities with potentially enhanced or novel biological activities. nih.govnih.gov

Biological Activities and Mechanistic Investigations of Epicoccamides

Antimicrobial Efficacy and Spectrum of Activity

Epicoccamides are part of a diverse arsenal (B13267) of secondary metabolites produced by Epicoccum species, which are recognized for their antagonistic properties against a variety of pathogens. nih.govresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of epicoccamide has revealed nuanced activity, particularly against Gram-positive bacteria. Studies show that this compound itself exhibits weak toxicity against the Gram-positive bacterium Staphylococcus aureus. nih.govbohrium.com However, the bioactivity is significantly enhanced when the d-mannose (B1359870) sugar moiety is removed. The resulting compound, this compound-aglycone, demonstrates potent antibacterial action against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of just 1 μg/mL. nih.gov This is a 64-fold increase in potency compared to the glycosylated this compound. nih.gov This finding suggests that the d-mannose attachment modulates the biological activity of the core acyltetramic acid structure. nih.gov

Information regarding the efficacy of this compound against Gram-negative bacteria is not extensively detailed in the available research. While other metabolites from Epicoccum nigrum have shown moderate to weak inhibition of Gram-negative strains, specific data on this compound's activity in this area remains limited. nih.gov

Table 1: Antibacterial Activity of this compound vs. This compound-Aglycone

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| This compound (EPC) | Staphylococcus aureus | 64 μg/mL | nih.gov |

| This compound-Aglycone | Staphylococcus aureus | 1 μg/mL | nih.gov |

Antifungal and Anti-oomycete Activity Against Plant and Human Pathogens

The role of epicoccamides in antifungal defense is an area of ongoing investigation. Specific research has highlighted the activity of this compound D against plant pathogens. It has been observed to induce morphogenesis and the formation of pigments in the phytopathogenic fungus Phoma destructiva. researchgate.net While the fungus Epicoccum nigrum, a source of epicoccamides, is known to be effective against a range of fungal pathogens including Fusarium spp., Botrytis cinerea, and Colletotrichum spp., the direct contribution of epicoccamides to this broad antifungal spectrum is not fully elucidated. mdpi.com

Currently, there is limited specific data available from the provided search results on the broader fungicidal or fungistatic activity of epicoccamides against a wide range of plant and human fungal pathogens, or on any potential anti-oomycete activity.

Investigation of Potential Antiviral Effects

While other metabolites isolated from the fungus Epicoccum nigrum, such as epipyrone A and amphiepicoccins, have been reported to possess antiviral properties, there is no available information within the provided search results regarding investigations into the potential antiviral effects of epicoccamides. nih.govmdpi.com

Antiproliferative and Cytostatic Effects on Eukaryotic Cell Lines

In addition to antimicrobial activities, epicoccamides have been noted for their anti-tumour properties. nih.govnih.gov

Growth Inhibition Studies on Cancer Cell Lines (e.g., HeLa, L-929, K-562)

The cytotoxic effects of this compound have been evaluated against several cell lines. This compound (EPC) demonstrated weak cytotoxic activity against the human cervical cancer cell line, HeLa, with a half-inhibitory concentration (IC50) of 76 μM. nih.gov It was also tested against the non-cancerous human lung fibroblast cell line WI-38, showing an IC50 of 38 μM. nih.gov

Similar to its antibacterial profile, the aglycone form of this compound displayed significantly higher levels of growth inhibition. nih.gov this compound-aglycone had an IC50 of 19 μM against HeLa cells and 15 μM against WI-38 cells. nih.gov Analysis of the dose-response curve for the aglycone showed a shallower slope compared to the parent compound, which may suggest that their cellular targets are distinct. nih.govbohrium.com Specific growth inhibition data for this compound against L-929 and K-562 cell lines are not available in the provided research.

Table 2: Cytotoxicity of this compound and its Aglycone on Human Cell Lines

| Compound | Cell Line | Cell Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| This compound (EPC) | HeLa | Cervical Cancer | 76 μM | nih.gov |

| This compound-Aglycone | HeLa | Cervical Cancer | 19 μM | nih.gov |

| This compound (EPC) | WI-38 | Normal Lung Fibroblast | 38 μM | nih.gov |

| This compound-Aglycone | WI-38 | Normal Lung Fibroblast | 15 μM | nih.gov |

Analysis of Cell Cycle Perturbations Induced by Epicoccamides

The precise mechanisms by which epicoccamides exert their cytostatic effects, including any potential perturbations of the cell cycle, are not yet fully understood. While the difference in the dose-response curves between this compound and its aglycone hints at different mechanisms of action, with one possibility being interference with cell membrane integrity, detailed studies focusing on their impact on cell cycle phases (e.g., G1, S, G2/M arrest) have not been reported in the provided search results. nih.govbohrium.com

Enzyme Inhibition Studies and Molecular Docking Analyses

Table 1: In silico Analysis of this compound Derivatives against Trypanothione (B104310) Reductase

| This compound Derivative | Molecular Target | Validation Method | Key Finding |

|---|

Table 2: Binding Energetics of this compound Derivatives with Trypanothione Reductase

| This compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| This compound A | Trypanothione Reductase | -13.21 | Hydrogen Bonds, Hydrophobic Interactions ijpsonline.com |

| This compound B | Trypanothione Reductase | -13.44 | Hydrogen Bonds, Hydrophobic Interactions ijpsonline.com |

| This compound C | Trypanothione Reductase | -13.31 | Hydrogen Bonds, Hydrophobic Interactions ijpsonline.com |

Immunomodulatory Properties and Associated Cellular Pathways

While fungal metabolites are generally recognized for a wide range of biological activities, including immunomodulatory effects, specific data on the immunomodulatory properties of epicoccamides and their associated cellular pathways are not extensively detailed in the currently available scientific literature. Research has highlighted the immunomodulatory potential of various natural products, which can act as either immunosuppressants or immunostimulants through complex signaling pathways, but direct studies linking epicoccamides to these mechanisms are limited. nih.govmdpi.comnih.gov

Other Phenotypic Biological Responses (e.g., Induction of Morphogenesis)

Beyond enzyme inhibition, epicoccamides have been observed to elicit distinct phenotypic responses in other biological systems. A notable example is the induction of morphogenesis by this compound D. researchgate.net Research has shown that this compound D, the derivative with the longest carbon chain, induces both morphogenesis and the formation of pigment in surface cultures of the fungus Phoma destructiva when applied at a concentration of 1.7 mM. researchgate.net

In addition to its effects on fungal development, this compound D has demonstrated weak to moderate cytotoxic and antiproliferative activities against various mammalian cell lines. researchgate.net

Table 3: Phenotypic Biological Activities of this compound D

| Activity | Target Organism/Cell Line | Concentration / Potency |

|---|

Structure Activity Relationship Sar Studies of Epicoccamides

Impact of Tetramic Acid Core Substitutions on Biological Function

The tetramic acid scaffold is a common feature in a variety of natural products that exhibit a wide range of potent biological activities, including antibacterial, antiviral, and antitumoral effects. rsc.orgresearchgate.net Modifications to this core structure can significantly alter the compound's biological profile. SAR studies on related 3-acyltetramic acids have revealed that substitutions at the nitrogen atom of the pyrrolidin-2,4-dione ring are particularly influential. For instance, N-H-3-acyltetramic acids have been found to be generally more active than their N-methylated (N-Me) or N-Boc protected analogs. nih.govresearchgate.net This suggests that the presence of a hydrogen bond donor at this position can be critical for target interaction. While direct SAR studies on the this compound core itself are limited in publicly available literature, the principles derived from similar tetramic acids indicate that modifications such as N-alkylation or substitution at other positions on the heterocyclic ring would likely have a profound impact on biological function. nih.govresearchgate.net The nature of the amino acid residue incorporated into the tetramic acid moiety has also been shown to strongly affect activity in related compounds. researchgate.net

Contribution of the Glycosidic Moiety to Biological Activity and Cellular Interactions

The glycosidic portion of a molecule can be essential for its activity, or it can serve to modify pharmacokinetic properties like solubility and transport. researchgate.netnih.gov In the case of epicoccamides, the O-d-mannosyl group plays a significant modulatory role. A study directly comparing this compound with its non-glycosylated form, this compound-aglycone, revealed a dramatic difference in their biological activities. nih.gov The this compound-aglycone displayed significantly stronger antibacterial activity against Staphylococcus aureus and higher growth inhibition against HeLa and WI-38 cell lines compared to the glycosylated this compound. nih.gov

This finding suggests that the d-mannose (B1359870) moiety masks the full cytotoxic and antibacterial potential of the acyltetramic acid core. nih.gov The different dose-response curves between this compound and its aglycone also imply that they may interact with different cellular targets. nih.gov The glycosylation step is the final stage in this compound biosynthesis, indicating a biologically controlled modulation of the molecule's function. nih.gov In other contexts, glycosidic moieties can influence cellular uptake by interacting with glucose transporters like SGLT1 and GLUT2, a mechanism that could also be relevant for the cellular interactions of epicoccamides. nih.gov

| Compound | Activity Type | Target | Measured Value | Reference |

|---|---|---|---|---|

| This compound (EPC) | Antibacterial | Staphylococcus aureus | MIC: 64 μg/mL | nih.gov |

| This compound-Aglycone | Antibacterial | Staphylococcus aureus | MIC: 1 μg/mL | nih.gov |

| This compound (EPC) | Cytotoxicity | HeLa Cells | IC₅₀: 76 μM | nih.gov |

| This compound-Aglycone | Cytotoxicity | HeLa Cells | IC₅₀: 19 μM | nih.gov |

| This compound (EPC) | Cytotoxicity | WI-38 Cells | IC₅₀: 38 μM | nih.gov |

| This compound-Aglycone | Cytotoxicity | WI-38 Cells | IC₅₀: 15 μM | nih.gov |

Influence of Fatty Acid Chain Length and Branching on Efficacy

The fatty acid component of a molecule can significantly affect its biological activity by influencing properties such as membrane fluidity, lipophilicity, and interactions with protein targets. nih.govresearchgate.netnih.gov Studies on various classes of molecules show that both the length and branching of fatty acid chains are critical determinants of efficacy. nih.govnih.govresearchgate.net For epicoccamides, the derivatives differ in the size of their central carbon chain. nih.gov this compound D, which possesses the longest fatty acid chain among the described derivatives, exhibits moderate cytotoxicity against HeLa cells and antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines. researchgate.netnih.gov This contrasts with the original this compound, which was reported in one study to be devoid of such activities. nih.gov

Comparative SAR Analysis Across this compound Derivatives (e.g., A, B, C, D)

Comparing the known derivatives of epicoccamides provides direct insight into the molecule's SAR. This compound (sometimes referred to as this compound A) and the derivatives this compound B, C, and D were isolated from an Epicoccum species. nih.gov These compounds share the same core structure but differ in their substitution patterns and, most notably, in the length of their central fatty acid chain. nih.gov

This compound D, the derivative with the longest chain, is the most biologically active of the B-D series described in the literature. nih.gov It was found to induce morphogenesis in the fungus Phoma destructiva and exhibit cytotoxic and antiproliferative effects. researchgate.netnih.gov In contrast, the originally isolated this compound was reported in an earlier study to lack significant antimicrobial and cytotoxic activities. nih.gov This comparison highlights the critical role of the fatty acid chain length in conferring the cytotoxic properties of the molecule.

| Derivative | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound (A) | Baseline structure | Reported as devoid of antimicrobial and cytotoxic activities in one study. nih.gov Weak toxicity against S. aureus and HeLa cells in another. nih.gov | nih.govnih.gov |

| This compound B | Differs in substitution pattern and chain size from other derivatives. | Specific activity not detailed in isolation. | nih.gov |

| This compound C | Differs in substitution pattern and chain size from other derivatives. | Specific activity not detailed in isolation. | nih.gov |

| This compound D | Longest fatty acid chain in the B-D series. | Induces morphogenesis in Phoma destructiva (1.7 mM). nih.gov Cytotoxicity (CC₅₀) vs. HeLa cells: 17.0 μM. researchgate.netnih.gov Antiproliferative (GI₅₀) vs. L-929 cells: 50.5 μM. researchgate.netnih.gov Antiproliferative (GI₅₀) vs. K-562 cells: 33.3 μM. researchgate.netnih.gov | researchgate.netnih.gov |

Application of Computational Chemistry and Chemoinformatics in SAR Elucidation

In modern drug discovery, computational chemistry and chemoinformatics are indispensable tools for elucidating complex SAR and guiding the design of new, more potent compounds. numberanalytics.comnih.gov These methods transform chemical data into knowledge, allowing for the modeling and prediction of biological activities. nih.govmit.edu Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and 3D property mapping are used to understand how a molecule's structure relates to its function. nih.govmdpi.com

For complex natural products like epicoccamides, computational approaches can be particularly valuable. Molecular docking, for instance, can predict how different derivatives might bind to a protein target, providing insights into the selectivity observed among various FABP isoforms for other inhibitor classes. nih.gov Computational workflows can also be used to identify the most promising sites for chemical modification on a molecule, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov Furthermore, advanced methods like Activity Atlas use a Bayesian approach to create a visual 3D map summarizing the SAR of an entire set of compounds, which is highly effective for analyzing activity cliffs where small structural changes lead to large differences in potency. While specific computational studies focused solely on epicoccamides are not widely published, the application of these established chemoinformatic tools represents a logical and powerful next step in systematically exploring their SAR and optimizing their therapeutic potential. nih.gov

Chemical Synthesis of Epicoccamide and Its Analogues

Challenges and Advancements in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products like epicoccamide is a field that continually tests the limits of organic chemistry. acs.org These intricate molecules, often possessing valuable pharmacological properties, present formidable challenges due to their densely functionalized structures, multiple stereocenters, and often sensitive chemical nature. researchgate.netnih.gov A primary challenge lies in the stereoselective construction of these molecules, as biological activity is typically confined to a single enantiomer. acs.org This necessitates the development and application of highly selective asymmetric catalysis and stereocontrolled reactions. acs.org

Diverse Synthetic Methodologies for this compound A and D

The unique structure of epicoccamides, which can be fragmented into a sugar moiety, a fatty acid chain, and a tetramic acid unit, allows for modular synthetic approaches. researchgate.net Researchers have successfully developed total syntheses for this compound A and D, employing a range of sophisticated chemical reactions to assemble these distinct fragments and control the molecule's complex stereochemistry.

Olefin cross-metathesis (CM) has emerged as a powerful tool in the synthesis of complex molecules, enabling the efficient formation of carbon-carbon double bonds. illinois.eduwikipedia.orgsigmaaldrich.com This reaction, catalyzed by metal alkylidene complexes (often ruthenium-based Grubbs catalysts), involves the redistribution of alkene fragments. wikipedia.orgnih.govorganic-chemistry.org Its utility in natural product synthesis is enhanced by its tolerance for a wide range of functional groups, reducing the need for extensive protection-deprotection sequences. nih.gov

In the context of this compound synthesis, olefin cross-metathesis serves as a crucial step for coupling major fragments of the molecule. researchgate.net A synthetic route for both this compound A and D utilizes CM for fragment coupling, demonstrating the reaction's effectiveness in joining complex, sterically demanding substrates. researchgate.netsigmaaldrich.com The reaction is typically driven forward by the entropically favored release of a volatile byproduct like ethylene (B1197577) gas. wikipedia.org

Table 1: Key Coupling Strategy in this compound Synthesis

| Reaction Type | Role in Synthesis | Key Features | Reference |

|---|---|---|---|

| Olefin Cross-Metathesis | Fragment coupling | Connects major structural units of this compound A and D. | researchgate.net |

| Lacey-Dieckmann Condensation | Ring formation | Closes the pyrrolidine (B122466) ring to form the tetramic acid core. | nih.gov |

The stereocontrolled formation of glycosidic bonds is one of the most significant challenges in carbohydrate chemistry and a critical step in the synthesis of epicoccamides. digitellinc.comsinica.edu.twumsl.edu The goal is to control the anomeric stereoselectivity, forming either an α or β linkage with high fidelity. umsl.edu

For the synthesis of this compound D, the β-D-mannosyl group was installed using a clever indirect approach. nih.gov The process began with an α-D-glucosyl imidate donor, which, after coupling, underwent an oxidative-reductive epimerization at the C-2' position to yield the desired β-D-mannoside. nih.govresearchgate.net Another synthetic route toward epicoccamides employed a modified version of Crich's β-selective mannosylation for the stereoselective synthesis of the left-hand sugar segment. researchgate.net The development of precisely designed small-molecule catalysts has also shown promise for achieving highly stereo- and site-selective glycosylations, even on unprotected or minimally protected sugars, by leveraging stabilizing non-covalent interactions. nih.gov

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in biologically active compounds and forms the core of the tetramic acid moiety in epicoccamides. researchgate.netfrontiersin.org The synthesis of this core can be achieved through various methods, including the cyclization of acyclic precursors or the functionalization of existing chiral pyrrolidine rings, such as those derived from proline. nih.govorganic-chemistry.org

In the total synthesis of this compound D, the pyrrolidine ring was formed through a Lacey-Dieckmann condensation. nih.gov This intramolecular reaction of an N-(β-ketoacyl)-N-methyl alaninate (B8444949) proceeded quantitatively to close the ring. nih.govresearchgate.net The subsequent establishment of the correct stereochemistry in the aliphatic chain proved challenging. The (7S)-stereocenter was created via an asymmetric hydrogenation of the 3-[ω-(β-D-mannosyl)octadec-2-enoyl]tetramic acid intermediate. nih.gov This step required the use of a rhodium catalyst, (R,R)-[Rh(Et-DUPHOS)][BF4], and was only successful after the acyltetramic acid was temporarily blocked as a BF2-chelate to prevent it from capturing and deactivating the metal catalyst. researchgate.netnih.gov This strategic move was instrumental in completing the synthesis and allowed for the definitive assignment of the natural product's absolute configuration as 5S,7S. nih.gov

Synthetic Routes to Novel this compound Analogues and Derivatives

A significant advantage of developing a total synthesis for a natural product is the ability to generate analogues and derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net The modular nature of the synthetic strategies developed for epicoccamides is particularly well-suited for this purpose.

The synthesis of this compound D was explicitly designed to be modular, providing access to analogues with variations in the sugar and the spacer components. nih.gov By applying similar retrosynthetic approaches, researchers have synthesized additional side chains corresponding to other naturally occurring 3-acyl tetramic acids. researchgate.net This opens the door to creating a library of this compound-like molecules, which can be screened for enhanced or novel biological activities. For instance, synthetic efforts have been directed toward the side chains needed for the total synthesis of related natural products like ancorinoside B and virgineone, applying the protocols established during the this compound D synthesis. researchgate.net

Development of Efficient and Scalable Synthetic Protocols

While the initial total syntheses of complex natural products are often celebrated as major scientific achievements, a subsequent goal is to refine these routes to be more efficient and scalable. researchgate.netnih.gov This involves reducing the number of steps, improving yields, and avoiding costly or hazardous reagents and purification methods like HPLC where possible. acs.orgnih.gov

Current Challenges and Future Perspectives in Epicoccamide Research

Unraveling Cryptic Biosynthetic Pathways and Metabolites

A primary challenge in natural product research is that many biosynthetic gene clusters (BGCs) in fungi are "cryptic" or "silent," meaning they are not expressed under standard laboratory conditions. nih.govresearchgate.net The ascomycete genus Epicoccum is known to possess numerous BGCs, hinting at a vast, untapped reservoir of novel metabolites. acs.org

Recent research has successfully identified the BGC responsible for producing epicoccamide A in an endophytic Epicoccum sp.. acs.org Through genome mining and bioinformatic analysis, a non-canonical BGC named 'epi' was located. This cluster features six open reading frames (epiA-epiF), with epiA encoding a key polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. Genetic knockout of the epiA gene completely halted the production of this compound A, confirming the direct link between the epi cluster and this compound biosynthesis. Based on these findings, a hypothetical biosynthetic pathway was proposed, providing a genetic roadmap for the production of these complex molecules. acs.org

Further studies have demonstrated that manipulating culture conditions can unveil previously hidden metabolites. For instance, when the glycosyltransferase gene (epcB) in the this compound (EPC) biosynthetic cluster was knocked out in Epicoccum nigrum, the expected this compound-aglycone (EPC-aglycone) was not initially detected. However, employing an extractive culture technique with Diaion HP-20 hydrophobic resin successfully induced its production and allowed for its isolation. nih.gov This finding confirms that the D-mannose (B1359870) attachment is the final step in the biosynthesis and showcases how culture modifications can be a powerful tool to access cryptic metabolites that are otherwise lost to analysis. nih.gov

Table 1: Key Genes in the this compound A Biosynthetic Gene Cluster (epi)

| Gene | Encoded Protein/Function | Role in Biosynthesis | Citation |

| epiA | PKS-NRPS Hybrid | Core enzyme responsible for synthesizing the tetramic acid and fatty acid backbone. | acs.org |

| epiB | Glycosyltransferase | Catalyzes the final step of attaching the D-mannose sugar moiety to the aglycone. | nih.gov |

| epiC-epiF | Putative accessory enzymes | Believed to be involved in tailoring steps such as hydroxylation and regulation. | acs.org |

This table is based on data from studies on the epi gene cluster and provides an interactive overview of the key genetic components.

Strategies for Sustainable and High-Yield Production of Epicoccamides

The natural production of epicoccamides by fungal fermentation is often low-yield, hindering further research and development. A significant challenge is to develop sustainable and economically viable methods for large-scale production. Current strategies revolve around two main approaches: optimizing fermentation conditions and metabolic engineering.

Metabolic engineering offers a more targeted approach to boosting production. lbl.gov By understanding the biosynthetic pathway, researchers can genetically modify the producing organism, such as Epicoccum sp., to enhance the output of desired compounds. youtube.comyoutube.com Key metabolic engineering strategies applicable to this compound production include:

Overexpression of Pathway Genes: Increasing the expression of key genes in the epi cluster, such as the PKS-NRPS hybrid (epiA), could drive higher metabolic flux towards this compound synthesis. nih.gov

Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from this compound production can increase the availability of essential building blocks.

Heterologous Expression: Transferring the entire epi gene cluster into a host organism like Saccharomyces cerevisiae or Escherichia coli, which are well-established for industrial-scale fermentation, could enable high-yield, controlled production. lbl.gov

Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

While natural epicoccamides exhibit interesting bioactivities, there is significant potential to improve their potency, selectivity, and pharmacokinetic properties through chemical modification. The rational design and synthesis of novel analogues are central to transforming these natural products into viable drug candidates. mdpi.com

The total synthesis of this compound D has been achieved, a crucial step that confirms its absolute configuration and provides a blueprint for creating analogues. researchgate.net The synthesis was designed to be modular, allowing for the independent modification of the three distinct structural components: the sugar, the fatty acid chain, and the tetramic acid core. This modularity is a key advantage, enabling the systematic exploration of structure-activity relationships (SAR). researchgate.net

A compelling example of an analogue with an improved biological profile is the naturally derived this compound-aglycone (EPC-aglycone). By removing the mannose sugar, the bioactivity is dramatically altered. EPC-aglycone demonstrated significantly stronger antibacterial activity against Staphylococcus aureus and greater cytotoxicity against the HeLa cancer cell line compared to its glycosylated parent, this compound (EPC). nih.gov This suggests that the mannose group may hinder activity in certain contexts and that simpler analogues could be more effective. The different dose-response curves between EPC and EPC-aglycone also imply that they may interact with different cellular targets, opening up new mechanistic investigations. nih.gov Future work will likely focus on creating a library of analogues by varying the fatty acid chain length, altering the amino acid precursor of the tetramic acid, and introducing different sugar moieties to optimize the biological profile for specific disease targets. mdpi.comresearchgate.net

Expanding the Scope of Bioactivity Profiling in Novel Disease Models

Initial studies have revealed that epicoccamides possess a range of biological activities, but a comprehensive understanding requires expanding their testing in more diverse and complex disease models. nih.govresearchgate.net So far, bioactivity has been primarily assessed in vitro against a limited panel of cell lines and pathogens.

This compound D has demonstrated weak to moderate cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), K-562 (human leukemia), and L-929 (mouse fibroblast). acs.orgnih.gov Its aglycone counterpart showed enhanced cytotoxicity against HeLa cells. nih.gov In the realm of infectious diseases, EPC-aglycone exhibited potent antibacterial activity against Staphylococcus aureus. nih.gov Furthermore, this compound D has been shown to induce pigment formation and morphogenesis in the plant-pathogenic fungus Phoma destructiva, indicating its potential application in agriculture. nih.govresearchgate.net

Table 2: Summary of Reported Bioactivities for this compound Derivatives

| Compound | Target/Assay | Activity Measurement | Result | Citation |

| This compound D | HeLa (Cervical Cancer) | CC₅₀ | 17.0 µM | acs.orgnih.gov |

| This compound D | K-562 (Human Leukemia) | GI₅₀ | 33.3 µM | acs.orgnih.gov |

| This compound D | L-929 (Mouse Fibroblast) | GI₅₀ | 50.5 µM | acs.orgnih.gov |

| This compound D | Phoma destructiva | Morphogenesis Induction | Active at 1.7 mM | nih.gov |

| This compound (EPC) | HeLa (Cervical Cancer) | IC₅₀ | 76 µM | nih.gov |

| EPC-aglycone | HeLa (Cervical Cancer) | IC₅₀ | 19 µM | nih.gov |

| This compound (EPC) | Staphylococcus aureus | MIC | 64 µg/mL | nih.gov |

| EPC-aglycone | Staphylococcus aureus | MIC | 1 µg/mL | nih.gov |

This interactive table summarizes key research findings on the biological effects of different this compound compounds.

The future of bioactivity profiling for epicoccamides lies in moving beyond these initial screens. This includes testing in more clinically relevant models, such as three-dimensional (3D) tumor spheroids, which better mimic the in vivo environment, and in animal models of cancer and infectious disease to assess efficacy and systemic effects. nih.govnih.gov Exploring their potential against a wider range of pathogens, including drug-resistant bacteria and other pathogenic fungi, is also a critical next step.

Potential as Lead Compounds for Drug Discovery and Development

Natural products have historically been a rich source of lead compounds for drug discovery, providing structurally diverse and biologically active scaffolds that are evolutionarily optimized. nih.govnih.gov Epicoccamides, as members of the bioactive tetramic acid family, are promising candidates for development into new therapeutic agents. researchgate.net

A lead compound is a chemical structure with pharmacological or biological activity that serves as the starting point for modification to produce a clinically useful drug. nih.gov The this compound scaffold meets several key criteria for a promising lead. Its modular nature allows for extensive chemical modification to improve potency and reduce toxicity. researchgate.netnih.gov The discovery that a simple modification—the removal of the mannose sugar—can dramatically increase antibacterial and cytotoxic activity highlights the scaffold's potential for optimization. nih.gov

The development pipeline for a natural product lead compound involves several stages. After initial discovery and bioactivity screening, promising compounds like EPC-aglycone would undergo lead optimization. This involves synthesizing a series of analogues to establish a clear structure-activity relationship (SAR), aiming to maximize desired activity while minimizing off-target effects. Successful lead compounds would then proceed to preclinical development, involving extensive testing in animal models to evaluate their safety and efficacy before any potential human clinical trials. nih.govmdpi.com The unique structure and demonstrated bioactivity of the epicoccamides make them a compelling scaffold for future drug discovery efforts in oncology and infectious diseases.

Q & A

Q. What are the standard methodologies for isolating and identifying Epicoccamide from fungal sources?

this compound is typically isolated via bioassay-directed fractionation. The process involves:

- Extraction : Ethyl acetate or methanol extraction of fungal biomass (e.g., Epicoccum nigrum).

- Fractionation : Column chromatography (e.g., silica gel, Sephadex LH-20) guided by bioactivity (e.g., cytotoxicity assays).

- Structural Elucidation : Nuclear Magnetic Resonance (NMR; 1D and 2D experiments) and High-Resolution Mass Spectrometry (HRMS) to resolve its unique hybrid structure (glycoside, fatty acid, and tetramic acid subunits) .

- Validation : Comparison with published spectral data for known this compound derivatives.

Q. How can researchers validate the purity and structural integrity of synthesized or isolated this compound?

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode array detection.

- Structural Confirmation :

- NMR : Cross-peak analysis in COSY, HSQC, and HMBC spectra to confirm connectivity.

- Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).

- X-ray Crystallography (if crystalline): Absolute configuration determination .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

- Cytotoxicity : SRB or MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- NF-κB Inhibition : Luciferase reporter assays in transfected cells stimulated with TNF-α or LPS.

- Dose-Response Analysis : IC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of NF-κB inhibition?

- Target Selection : Prioritize proteins critical to NF-κB signaling (e.g., p50/p65 heterodimer, IκB kinase).

- Docking Workflow :

Prepare ligand (this compound) and receptor (PDB ID for NF-κB subunits) using tools like AutoDock Vina.

Analyze binding affinities and interaction patterns (hydrogen bonds, hydrophobic contacts).

Validate with mutagenesis or competitive binding assays .

- Limitations : Address false positives by cross-referencing with experimental IC₅₀ values.

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Source Variability : Compare fungal strains, growth conditions, and extraction protocols.

- Assay Standardization : Use identical cell lines, controls, and endpoint measurements (e.g., ATP vs. resazurin assays).

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers .

- Mechanistic Follow-Up : Test conflicting results in secondary assays (e.g., apoptosis vs. necrosis markers).

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

- Derivatization : Modify functional groups (e.g., glycoside moiety, fatty acid chain length).

- Assay Cascade :

Primary Screen : Cytotoxicity/NF-κB inhibition.

Secondary Screen : Selectivity (e.g., normal cell lines, off-target kinases).

In Vivo Validation : Murine models for bioavailability and toxicity.

- Data Integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural features with activity .

Q. What ethical considerations apply to in vivo studies of this compound’s therapeutic potential?

- Animal Welfare : Follow ARRIVE guidelines for humane endpoints, sample sizes, and pain management.

- Data Transparency : Publish negative results to avoid publication bias.

- Regulatory Compliance : Obtain approval from institutional animal care committees (IACUC) .

Methodological Challenges and Solutions

Q. How should researchers address low yields of this compound during isolation?

- Fungal Optimization : Adjust fermentation parameters (pH, temperature, media composition).

- Synthetic Biology : Heterologous expression of biosynthetic gene clusters in tractable hosts (e.g., Aspergillus nidulans).

- Scale-Up Strategies : Utilize preparative HPLC or countercurrent chromatography .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Q. How can researchers integrate multi-omics data to explore this compound’s biosynthetic pathway?

- Genomics : Annotate Epicoccum genomes for polyketide synthase (PKS) and NRPS genes.

- Transcriptomics : Identify upregulated genes under stress conditions.

- Metabolomics : LC-MS/MS networking to map intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.